molecular formula C10H16O4 B1194095 Ethyl acrylate methyl methacrylate CAS No. 9010-88-2

Ethyl acrylate methyl methacrylate

Cat. No. B1194095
Key on ui cas rn: 9010-88-2
M. Wt: 200.23 g/mol
InChI Key: XPNLOZNCOBKRNJ-UHFFFAOYSA-N
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Patent
US05134189

Procedure details

To 150 g of isopropanol were added 55 g of ethyl acrylate, 35 g of methyl methacrylate and 10 g of methacrylic acid. To the resulting mixture was added 0.5 g of benzoyl peroxide, and thereafter, the mixture thus-obtained was subjected to polymerization reaction at 80° C. for 7 hours. Subsequently, 200 g of water and 4 g of 28% ammonia water were added thereto, and then, the isopropanol was completely removed by distillation to obtain an ethyl acrylate/methyl methacrylate copolymer.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
35 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13][CH3:14])(=[O:12])[C:9]([CH3:11])=[CH2:10].C(O)(=O)C(C)=C.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.O.N>O.C(O)(C)C>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:8]([O:13][CH3:14])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:4.5,8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
O.N
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
55 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
35 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
150 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus-obtained
CUSTOM
Type
CUSTOM
Details
was subjected to polymerization reaction at 80° C. for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the isopropanol was completely removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC.C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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